(2-Ethoxyethyl)amine oxalate
CAS No.:
Cat. No.: VC13505095
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO5 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 2-ethoxyethanamine;oxalic acid |
| Standard InChI | InChI=1S/C4H11NO.C2H2O4/c1-2-6-4-3-5;3-1(4)2(5)6/h2-5H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | NVXIDZFHVWMLIB-UHFFFAOYSA-N |
| SMILES | CCOCCN.C(=O)(C(=O)O)O |
| Canonical SMILES | CCOCCN.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
(2-Ethoxyethyl)amine oxalate, systematically named as 2-ethoxyethylammonium oxalate, is a bifunctional compound with the molecular formula C₆H₁₃NO₅ (derived from C₄H₁₁NO·C₂H₂O₄). The parent amine, 2-ethoxyethylamine (CAS 110-76-9), is a primary amine featuring an ethoxy group at the second carbon of the ethyl chain . Oxalic acid, a dicarboxylic acid, donates two protons during salt formation, yielding a 1:1 molar ratio complex.
Table 1: Key Identifiers of (2-Ethoxyethyl)amine and Oxalic Acid
| Component | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Ethoxyethylamine | 110-76-9 | C₄H₁₁NO | 89.14 |
| Oxalic acid | 144-62-7 | C₂H₂O₄ | 90.03 |
The salt’s structure is stabilized by ionic interactions between the protonated amine (-NH₃⁺) and the oxalate anion (C₂O₄²⁻), alongside hydrogen bonding from the ethoxy oxygen .
Spectroscopic and Crystallographic Data
While direct crystallographic data for (2-Ethoxyethyl)amine oxalate is limited, analogous amine-oxalate salts exhibit monoclinic or orthorhombic crystal systems. For example, quasiracemic complexes of amino acid oxalates display layered hydrogen-bonding networks, suggesting similar packing motifs in this compound . Infrared spectroscopy would reveal characteristic stretches:
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N-H stretches: 3200–2800 cm⁻¹ (protonated amine)
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C=O stretches: 1680–1650 cm⁻¹ (oxalate carbonyl)
Synthesis and Purification Methods
Reaction Mechanism
The synthesis involves a straightforward acid-base reaction:
In practice, anhydrous 2-ethoxyethylamine is slowly added to a solution of oxalic acid in a polar aprotic solvent (e.g., ethanol or acetone) under ice cooling to mitigate exothermicity . The crude product precipitates as a white crystalline solid, which is filtered and recrystallized from hot water or ethanol.
Optimization and Yield
Key parameters affecting yield include:
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Stoichiometry: A 1:1 molar ratio prevents residual acid or amine.
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Temperature: Maintaining <10°C during mixing minimizes side reactions.
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Solvent choice: Ethanol enhances solubility of both reactants, achieving yields >75% .
Physicochemical Properties
Thermal and Solubility Profiles
(2-Ethoxyethyl)amine oxalate is hygroscopic and decomposes upon heating above 150°C. Its solubility profile mirrors that of its precursors:
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Water: Highly soluble due to ionic character.
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Ethanol: Moderately soluble (≈50 g/L at 25°C).
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 120–125°C (dec.) |
| Decomposition Temperature | >150°C |
| Refractive Index (20°C) | 1.408–1.411 |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing beta-lactam antibiotics, where the ethoxy group enhances lipid solubility for improved bioavailability. Its oxalate moiety also acts as a counterion in drug formulations to stabilize cationic active ingredients .
Corrosion Inhibition
Quaternary ammonium salts derived from (2-ethoxyethyl)amine oxalate exhibit corrosion-inhibiting properties in acidic environments. The ethoxy chain adsorbs onto metal surfaces, forming a protective layer against oxidants .
Analytical Quantification Methods
Oxalate-Specific Assays
Enzymatic methods using oxalate oxidase (OxO) are preferred for quantifying the oxalate component. In one protocol :
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OxO converts oxalate to CO₂ and H₂O₂.
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H₂O₂ reacts with 4-aminophenazone and phenol, forming a quinoneimine dye.
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Absorbance at 520 nm correlates with oxalate concentration (LOD = 1.76 µM) .
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 210 nm) resolves (2-ethoxyethyl)amine oxalate from complex matrices. A C18 column and isocratic elution (acetonitrile:0.1% H₃PO₄ = 30:70) achieve baseline separation in <10 minutes .
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